![molecular formula C10H16N4O3 B1490310 2-Azido-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one CAS No. 2097946-21-7](/img/structure/B1490310.png)
2-Azido-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one
Overview
Description
2-Azido-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one, also known as 2-azido-1-azaspirodecan-9-one, is a synthetic organic compound that has become increasingly popular in the scientific community due to its versatile applications. It is a particularly interesting compound due to its unique properties, including its ability to form strong covalent bonds with other molecules and its potential to be used in the synthesis of complex molecules.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
α-Azido ketones are pivotal in the synthesis of biologically important heterocyclic compounds. They can lead to the formation of various heterocycles such as amine, imine, oxazole, pyrazole, triazole, pyrimidine, pyrazine, and amide alkaloids . These heterocycles are fundamental structures in many pharmaceuticals and agrochemicals due to their diverse biological activities.
Click Chemistry Reactions
The compound can participate in click chemistry reactions, specifically the copper (I) catalyzed alkyne-azide 1,3-cycloaddition reaction (CuAAC), also known as the Sharpless-Meldal reaction. This reaction produces 1,2,3-triazoles, which are compounds with high chemical stability, strong dipole moments, and aromatic character, making them valuable in pharmaceutical applications .
Anti-Proliferative Activities
Derivatives obtained from α-azido ketones, such as triazolyl ketone derivatives of cholesterol, have shown very good anti-proliferative activities against human cancer cell lines. This indicates potential applications in cancer therapy and drug development .
Tuberculosis Inhibition
Some triazoles derived from α-azido ketones have been found to inhibit tuberculosis, suggesting an application in the treatment of this infectious disease .
Antiallergic and Antihistamine Effects
α-Azido ketones have properties that can be harnessed for antiallergic and antihistamine effects, which are crucial in the development of medications for allergic reactions and histamine-related conditions .
Synthesis of Various Heterocycles
Organic azides, including α-azido ketones, are instrumental in synthesizing a wide range of heterocycles with one or two heteroatoms, such as pyrroles, pyrazoles, isoxazoles, oxazoles, thiazoles, oxazines, and pyrimidines. These heterocycles are key components in many drugs and agrochemicals .
properties
IUPAC Name |
2-azido-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3/c11-13-12-6-9(16)14-3-2-10(7-14)5-8(15)1-4-17-10/h8,15H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKVFWKWYFJKBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(C2)C(=O)CN=[N+]=[N-])CC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azido-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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